Disodium hexachloroosmate

Übersicht

Beschreibung

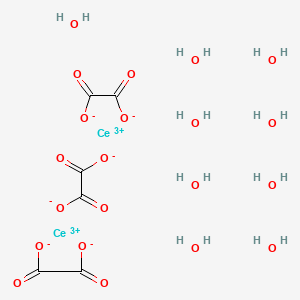

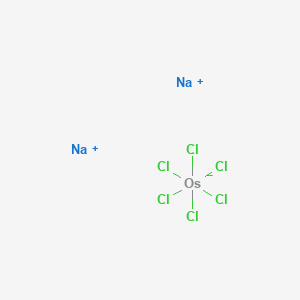

Disodium hexachloroosmate is an inorganic compound with the formula Na2OsCl6 . It is a red solid and is the disodium salt of the osmium (VI) complex [OsCl6]2− . The anion is an octahedral complex with an Os-Cl distance of 2.325 (3) Å, as established by X-ray crystallography .

Synthesis Analysis

The compound can be prepared by the reaction of a suspension of osmium metal in molten sodium chloride with chlorine . The reaction is as follows: Os + 2 NaCl + 2 Cl2 → Na2OsCl6 .Molecular Structure Analysis

The anion of Disodium hexachloroosmate is an octahedral complex . The Os-Cl distance in the complex is 2.325 (3) Å .Chemical Reactions Analysis

Hexachloroosmate is paramagnetic, with a low-spin d2 configuration .Physical And Chemical Properties Analysis

Disodium hexachloroosmate has a molar mass of 448.9 g/mol . It appears as a red solid . The density of the compound is 3.221 g/cm3 .Wissenschaftliche Forschungsanwendungen

Oxidation of Carboxylates : Hexachloroosmate(V) can oxidize carboxylates like tetrabutylammonium tert-butylcyanoacetate to decaboxylative-coupling products. This study by Eberson and Nilsson (1992) highlighted its role as a metal ion-based oxidant, simulating aspects of Kolbe anodic oxidation of carboxylates in chemical reactions (Eberson & Nilsson, 1992).

Photocatalysis of Chloroform Decomposition : Hexachloroosmate(IV) was found to effectively catalyze the photodecomposition of chloroform in aerated solutions, according to a study by Peña and Hoggard (2010). The mechanism involved the excited state OsCl62− reducing chloroform, rather than photodissociation of chlorine atoms (Peña & Hoggard, 2010).

Troubleshooting Arterial-Phase MR Images : Although not directly related to Disodium hexachloroosmate, this study by Huh et al. (2015) on Gadoxetate disodium, a magnetic resonance (MR) contrast agent, shows the complexity of achieving optimal arterial phase images in liver MR imaging. It highlights the importance of detailed imaging techniques in scientific research (Huh et al., 2015).

Antiallergic Effects of Disodium Cromoglycate : Disodium Cromoglycate, different from Disodium hexachloroosmate, was shown to mitigate allergic reactions in a study by Meffert, Wischnewski, and Günther (1985). It highlights the diverse applications of disodium compounds in medical research (Meffert, Wischnewski, & Günther, 1985).

Pharmacokinetic Studies of Pemetrexed Disodium : Hemchand, Babu, and Annapurna (2019) proposed a chiral HPLC method for the separation and determination of Pemetrexed disodium and its D-isomer. This study underscores the significance of analytical methods in drug development and pharmacokinetic research (Hemchand, Babu, & Annapurna, 2019).

Safety And Hazards

Disodium hexachloroosmate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Relevant Papers One relevant paper is “Primary photophysical and photochemical processes for hexachloroosmate (IV) in aqueous solution” by E. M. Glebov et al., published in Photochemical & Photobiological Sciences in 2017 . The paper discusses the photoaquation of the Os IV Cl 62− complex, where the Os IV Cl 5 (OH) 2− complex was found to be the only reaction product .

Eigenschaften

IUPAC Name |

disodium;hexachloroosmium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTVRPSPEDISMV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Na2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156687 | |

| Record name | Disodium hexachloroosmate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Disodium hexachloroosmate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Disodium hexachloroosmate | |

CAS RN |

1307-81-9 | |

| Record name | Disodium hexachloroosmate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001307819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium hexachloroosmate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hexachloroosmate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)